molecular formula C17H18ClN3O3 B1593721 6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol CAS No. 22617-04-5

6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol

Cat. No.: B1593721
CAS No.: 22617-04-5
M. Wt: 347.8 g/mol
InChI Key: VCXHQNDCECCAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol involves the reaction of diazonium chloride with cresol. The process begins with the formation of diazonium chloride from 4-chloro-2-nitroaniline through diazotization. This intermediate is then coupled with 4-methyl-6-tert-butylphenol under controlled conditions to yield the desired azo compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and dyes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and as a chemical reagent.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds and participate in electrophilic aromatic substitution reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The azo group can participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol can be compared with similar azo compounds such as:

    Phenol, 2-[(4-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-: Lacks the chloro substituent, affecting its reactivity and solubility.

    Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4-methyl-: Lacks the tert-butyl group, influencing its steric properties and stability.

    Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-: Lacks the methyl group, altering its electronic properties and reactivity.

These comparisons highlight the unique structural features of this compound and their impact on its chemical behavior and applications.

Properties

IUPAC Name

2-tert-butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-10-7-12(17(2,3)4)16(22)14(8-10)20-19-13-6-5-11(18)9-15(13)21(23)24/h5-9,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXHQNDCECCAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066814
Record name 6-tert-Butyl-2-((4-chloro-2-nitrophenyl)azo)-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22617-04-5
Record name 2-[2-(4-Chloro-2-nitrophenyl)diazenyl]-6-(1,1-dimethylethyl)-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22617-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-6-((4-chloro-2-nitrophenyl)azo)-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022617045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-6-(1,1-dimethylethyl)-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-tert-Butyl-2-((4-chloro-2-nitrophenyl)azo)-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butyl-2-[(4-chloro-2-nitrophenyl)azo]-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TERT-BUTYL-6-((4-CHLORO-2-NITROPHENYL)AZO)-P-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6249282EKV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol
Reactant of Route 2
Reactant of Route 2
6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol
Reactant of Route 3
Reactant of Route 3
6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol
Reactant of Route 4
Reactant of Route 4
6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol
Reactant of Route 5
6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol
Reactant of Route 6
6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.